Product packaging for Cis-3-methylenedecahydrocycloocta[b]furan(Cat. No.:)

Cis-3-methylenedecahydrocycloocta[b]furan

Cat. No.: B12893860
M. Wt: 166.26 g/mol
InChI Key: SRMMEZAVKUXTDK-GHMZBOCLSA-N
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Description

Cis-3-methylenedecahydrocycloocta[b]furan (CAS 112701-82-3) is a sophisticated, bicyclic furan derivative offered as a key chemical intermediate for advanced research and development. This compound features a complex structure comprising a fused furan and a fully saturated eight-membered ring, presenting a valuable scaffold for synthetic and medicinal chemistry explorations . The furan ring system is a privileged structure in medicinal chemistry, found in numerous pharmacologically active compounds and serving as a versatile building block for creating novel molecular entities . Researchers value this specific decahydrocycloocta[b]furan derivative for its potential as a precursor in the synthesis of more complex molecules. Its structural characteristics make it suitable for applications in developing pharmaceutical intermediates , exploring new biochemical tools, and in materials science research, where furan-based compounds are increasingly investigated for their unique electronic properties . As a specialized chemical, it is intended for use by qualified researchers in controlled laboratory settings. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O B12893860 Cis-3-methylenedecahydrocycloocta[b]furan

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

(3aR,9aR)-3-methylidene-3a,4,5,6,7,8,9,9a-octahydrocycloocta[b]furan

InChI

InChI=1S/C11H18O/c1-9-8-12-11-7-5-3-2-4-6-10(9)11/h10-11H,1-8H2/t10-,11-/m1/s1

InChI Key

SRMMEZAVKUXTDK-GHMZBOCLSA-N

Isomeric SMILES

C=C1CO[C@H]2[C@@H]1CCCCCC2

Canonical SMILES

C=C1COC2C1CCCCCC2

Origin of Product

United States

Mechanistic Investigations and Reaction Pathways of Cis 3 Methylenedecahydrocycloocta B Furan Formation and Transformation

Elucidation of Key Bond-Forming and Bond-Breaking Events

No literature is available that describes the synthesis of Cis-3-methylenedecahydrocycloocta[b]furan. Consequently, the key bond-forming events, such as the specific intramolecular cyclization to form the fused furan (B31954) and cyclooctane (B165968) rings, or the bond-breaking events involved in its potential transformations, have not been elucidated or documented.

Role of Reactive Intermediates in Polycyclic Furan Synthesis

While the synthesis of various polycyclic furans involves reactive intermediates like epoxides, enediones, carbocations, or radicals, there are no studies that identify or characterize the specific intermediates involved in the formation of this compound. nih.goviitm.ac.in The nature of any potential intermediates would be purely speculative without experimental or computational data for this specific molecule.

Influence of Reaction Conditions on Pathway Selectivity

The influence of reaction conditions—such as catalysts, solvents, temperature, and pressure—is critical for controlling the stereochemistry (e.g., the cis-fusion) and regioselectivity in the synthesis of complex molecules. However, without any established synthetic route to this compound, there is no research on how these conditions would affect its formation pathway or selectivity over other potential isomers.

Kinetic and Thermodynamic Aspects of Cycloocta[b]furan Formation

Kinetic and thermodynamic studies provide insight into reaction rates, feasibility, and product stability. Such studies, which would involve measuring reaction rates under various conditions and calculating thermodynamic parameters like Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), have not been performed for the formation of this compound. There is no available data to determine whether its formation is under kinetic or thermodynamic control.

Due to the absence of specific research on this compound, no data tables with detailed research findings can be generated.

Theoretical and Computational Chemistry Studies of Cis 3 Methylenedecahydrocycloocta B Furan

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, charge distribution, and sites of reactivity. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule.

Density Functional Theory (DFT) Applications to Polycyclic Furan (B31954) Systems

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.govyoutube.com It offers a favorable balance between accuracy and computational cost, making it suitable for studying complex organic molecules. nih.gov In the context of polycyclic furan systems, DFT is employed to optimize molecular geometries, calculate thermodynamic properties, and explore reaction pathways.

Researchers utilize DFT to study a variety of reactions involving furan rings, such as pyrolysis, cycloadditions, and oxidation. nih.govnih.govsci-hub.sersc.org For instance, DFT calculations have been instrumental in elucidating the mechanisms of furan pyrolysis, showing that decarbonylation after ring opening is a more favorable pathway than direct decarbonylation. nih.gov Studies on furan derivatives have demonstrated that DFT can predict how different substituents on the furan ring affect the energetics of ring-opening reactions. nih.gov The B3LYP functional is a popular choice in these studies, often paired with basis sets like 6-31G or cc-pVTZ to achieve reliable predictions of molecular structures and energies. nih.govrsc.org DFT has also been successfully applied to understand the adsorption of furan derivatives on metal surfaces, which is crucial for applications in catalysis and corrosion inhibition. chemrxiv.org

Molecular Orbital Analysis and Frontier Orbitals

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The most important of these orbitals for predicting reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net

For furan and its derivatives, FMO analysis helps to rationalize their behavior in reactions like Diels-Alder cycloadditions. nih.govnih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov Computational studies on fused polycyclic furans have shown they possess electronic structures similar to polyaromatic hydrocarbons, but with wider HOMO-LUMO gaps due to the weaker aromaticity of the furan ring. acs.org DFT calculations are commonly used to determine the energies and spatial distributions of these frontier orbitals, providing insight into how structural modifications, such as fusing rings, impact electronic properties and reactivity. researchgate.netrsc.org

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Computational MethodSource
Furan-9.041.4910.53B3LYP/6-311++G(d,p) rsc.org
Benzofuran-8.45-0.358.10B3LYP/6-311++G(d,p) rsc.org
Carborane-fused furan-9.23-1.138.10B3LYP/6-311++G(d,p) rsc.org
Naphtho[2,1-b]furan Derivative--4.43DFT researchgate.net

Conformational Analysis and Energy Landscapes of the Decahydrocycloocta[b]furan Core

The decahydrocycloocta[b]furan core consists of a flexible eight-membered cyclooctane (B165968) ring fused to a five-membered tetrahydrofuran (B95107) ring. This fusion results in a complex conformational landscape with multiple local energy minima and interconversion pathways. researchgate.netmdpi-res.com Understanding these conformations is crucial as they can significantly influence the molecule's physical properties and reactivity.

Computational methods are essential for exploring such complex potential energy surfaces. researchgate.netacs.org The conformational analysis of cyclooctane itself is non-trivial, with several low-energy conformers such as the boat-chair, crown, and boat-boat forms being identified through calculations. ic.ac.ukdalalinstitute.com Similarly, the tetrahydrofuran ring is not planar and adopts puckered conformations like the "envelope" and "twist" forms to relieve torsional strain. dalalinstitute.comnih.gov

Simulations of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for simulating the entire pathway of a chemical reaction, from reactants to products, including the high-energy transition state. iitg.ac.in Transition state theory is a fundamental concept used to understand reaction rates by examining the properties of the activated complex at the saddle point of a potential energy surface. iitg.ac.in

For molecules containing a furan moiety, numerous reaction mechanisms have been investigated computationally. These include:

Pyrolysis and Ring-Opening: DFT calculations have been used to map the potential energy surfaces for the thermal decomposition of furan and its derivatives, identifying the key intermediates and transition states involved in ring-opening and subsequent reactions. nih.govacs.org

Cycloaddition Reactions: The Diels-Alder reaction is a hallmark of furan chemistry. Computational studies have been vital in explaining the regio- and diastereoselectivity of these reactions by calculating the activation energies of different possible pathways. nih.govnih.govacs.orgacs.org These calculations can explain why certain isomers are formed preferentially. acs.org

Reactions with Radicals and Oxidants: The reactions of furans with atmospheric radicals like OH and oxidants like ozone are important for understanding biofuel combustion and atmospheric chemistry. rsc.orgwhiterose.ac.ukbohrium.com Computational models help to determine the rate-determining steps and dominant reaction channels under various conditions. whiterose.ac.uk

For a complex molecule like cis-3-methylenedecahydrocycloocta[b]furan, simulations could predict its reactivity, for example, in addition reactions to the exocyclic double bond or in ring-opening reactions of the furan core under specific conditions.

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and characterization.

Prediction of Spectroscopic Signatures DFT calculations are routinely used to predict nuclear magnetic resonance (NMR) and infrared (IR) spectra.

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. rsc.orgnih.gov By calculating these parameters for all possible isomers or conformers of a molecule, one can compare the results with experimental data to determine the correct structure. acs.orgacs.orgnih.gov The accuracy of these predictions can be very high, often with mean absolute errors of less than 0.1 ppm for ¹H shifts. nih.gov

NucleusCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)Method
Furan ¹³C
C1,4148.8142.8PBE0/def2-TZVPD
C2,3115.8109.6PBE0/def2-TZVPD
Furan ¹H
H1,47.647.46PBE0/def2-TZVPD
H2,36.516.42PBE0/def2-TZVPD
(Note: This table presents representative data for the parent furan molecule to illustrate the accuracy of DFT-based NMR prediction. Data patterns adapted from literature. acs.org)

Infrared (IR) Spectra: Theoretical calculations can compute the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum. ijrpc.comacs.org Calculated frequencies are often systematically higher than experimental ones, so a scaling factor is typically applied to improve agreement. researchgate.netstanford.edu This technique helps in assigning specific vibrational modes to observed IR bands. ijrpc.comresearchgate.net Far-infrared spectra have been used in conjunction with high-level ab initio calculations to determine the ring-puckering potential energy function and barrier to planarity in dihydrofuran, a close analogue of the tetrahydrofuran ring. acs.org

Prediction of Intermolecular Interactions The way a molecule interacts with its neighbors determines its bulk properties like boiling point and solubility. Computational chemistry can characterize and quantify these non-covalent interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. chemicaljournal.org

For cyclic ethers like the tetrahydrofuran moiety in the target molecule, hydrogen bonding is a key interaction. nih.govtandfonline.comd-nb.info Theoretical studies combining DFT and techniques like Natural Bond Orbital (NBO) analysis can reveal details about the strength and nature of these interactions. nih.gov For instance, studies on complexes between cyclic ethers and hydrogen bond donors show how interaction strength correlates with the ring size of the ether. nih.govd-nb.info While this compound lacks a traditional hydrogen bond donor, its oxygen atom can act as a hydrogen bond acceptor, and its C-H bonds can participate in weaker C-H···O interactions. researchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies for Cis 3 Methylenedecahydrocycloocta B Furan

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment and Connectivity

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework and the relative stereochemistry of Cis-3-methylenedecahydrocycloocta[b]furan. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for a complete assignment.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The protons on the exocyclic double bond are expected to appear in the vinyl region (δ 4.5-5.0 ppm) as singlets, given the absence of adjacent protons. Protons on carbons adjacent to the ether oxygen (C2 and C9a) would be deshielded and appear in the range of δ 3.5-4.2 ppm. askthenerd.com The bridgehead protons (C5a and C9a) are crucial for confirming the cis-fusion of the rings, with their coupling constants providing insight into the dihedral angles. The remaining protons on the cyclooctane (B165968) ring would resonate in the aliphatic region (δ 1.2-2.5 ppm). ucl.ac.uk

The ¹³C NMR spectrum reveals the number of unique carbon environments. The quaternary carbon of the exocyclic double bond (C3) and the olefinic methylene (B1212753) carbon (CH₂) would appear significantly downfield (around δ 140-150 ppm and δ 100-110 ppm, respectively). Carbons bonded to the ether oxygen (C2 and C9a) are also shifted downfield (δ 70-85 ppm). The remaining carbons of the cyclooctane ring would be found in the typical aliphatic range (δ 20-40 ppm). pdx.eduarkat-usa.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on analogous structures and established chemical shift increments.

PositionPredicted ¹³C Chemical Shift (δ ppm)Predicted ¹H Chemical Shift (δ ppm)Multiplicity
275.53.85m
3145.0--
3-CH₂105.84.80s
3a45.22.60m
428.11.65m
525.91.50m
626.31.55m
728.51.70m
830.11.85m
932.41.95m
9a80.14.10m

Advanced Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Analysis

Advanced mass spectrometry (MS) techniques, particularly high-resolution mass spectrometry (HRMS), are vital for validating the molecular formula of this compound (C₁₁H₁₆O) by providing a highly accurate mass measurement of the molecular ion. For C₁₁H₁₆O, the expected exact mass is 164.1201.

Electron Ionization (EI) mass spectrometry would be employed to study the fragmentation patterns, which provide valuable structural information. The fragmentation of cyclic ethers is well-documented and typically involves initial cleavage adjacent to the ether oxygen (α-cleavage) or cleavage of the bonds within the carbocyclic ring. nih.govnsf.govresearchgate.net

Key fragmentation pathways for this compound would likely include:

Loss of an alkyl radical: Cleavage of the cyclooctane ring can lead to the loss of various alkyl fragments. For instance, the loss of an ethyl radical (•C₂H₅) would result in a fragment ion at m/z 135.

Ring-opening and subsequent cleavage: The molecular ion can undergo ring opening of the tetrahydrofuran (B95107) moiety, followed by further fragmentation. A characteristic fragmentation for five-membered ring cyclic ethers is the loss of an alkyl group adjacent to the ring. nih.gov

Retro-Diels-Alder type reactions: Although not a classic diene system, the unsaturated nature of the molecule could lead to complex rearrangements and cleavage pathways.

Tandem mass spectrometry (MS/MS) experiments on the molecular ion (m/z 164) and major fragment ions would be instrumental in elucidating these complex fragmentation mechanisms and confirming the proposed structure.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound Based on common fragmentation patterns of bicyclic ethers. acs.orgmiamioh.edu

m/zPredicted Fragment Structure/Loss
164[M]⁺ (Molecular Ion)
149[M - CH₃]⁺
135[M - C₂H₅]⁺
121[M - C₃H₇]⁺
95[C₇H₁₁]⁺ (Resulting from cleavage of the ether ring)
81[C₆H₉]⁺ (Cyclic fragment)

Infrared and Raman Spectroscopy for Vibrational Mode Characterization

The IR spectrum of this compound would be dominated by absorptions corresponding to the following vibrations:

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region for the sp³ C-H bonds of the saturated rings and a weaker band around 3080 cm⁻¹ for the sp² C-H bonds of the exocyclic methylene group. libretexts.org

C=C stretching: A characteristic absorption around 1650 cm⁻¹ for the exocyclic double bond. researchgate.net

C-O-C stretching: A strong, characteristic band in the 1050-1150 cm⁻¹ region, typical for cyclic ethers. nist.gov

CH₂ bending: Scissoring, wagging, and twisting vibrations for the numerous methylene groups would appear in the 1470-1250 cm⁻¹ region.

Raman spectroscopy, which is sensitive to non-polar bonds, would provide complementary information. The C=C stretching vibration of the exocyclic methylene group is expected to show a strong signal in the Raman spectrum. The symmetric stretching of the C-O-C bond and various skeletal vibrations of the ring system would also be observable. mdpi.com

Table 3: Predicted Principal Vibrational Frequencies for this compound Frequencies are based on typical values for the respective functional groups. researchgate.netudayton.eduquora.com

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
=C-H stretch30803080Medium
C-H stretch (aliphatic)2850-29602850-2960Strong
C=C stretch16501650Medium (IR), Strong (Raman)
CH₂ scissoring~1465~1465Medium
C-O-C stretch~1100~1100Strong (IR), Medium (Raman)
=CH₂ wag (out-of-plane)~890-Strong

X-ray Crystallography for Definitive Solid-State Structural Analysis

Provided that this compound can be obtained as a suitable single crystal, X-ray crystallography offers the most definitive method for determining its three-dimensional structure in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high accuracy. acs.org

An X-ray crystallographic analysis would unequivocally confirm:

The cis-fusion of the tetrahydrofuran and cyclooctane rings.

The precise conformation of the eight-membered cyclooctane ring, which is likely to adopt a low-energy conformation such as a boat-chair or twist-boat.

The conformation of the five-membered tetrahydrofuran ring, which typically adopts an envelope or twist conformation.

The planarity of the exocyclic methylene group and its orientation relative to the bicyclic framework.

Intermolecular interactions in the crystal lattice.

For a chiral molecule that crystallizes in a chiral space group, X-ray crystallography can also be used to determine the absolute configuration. tandfonline.comresearchgate.net

Table 4: Hypothetical Crystallographic Data for this compound These values are representative for a small organic molecule and are for illustrative purposes only.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.15
b (Å)10.25
c (Å)12.50
β (°)98.5
Volume (ų)1032
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.05

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration

This compound possesses chiral centers at the bridgehead carbons (C3a and C9a), meaning it can exist as a pair of enantiomers. Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are powerful tools for studying these chiral molecules. CD measures the differential absorption of left and right circularly polarized light by a chiral sample. nih.gov

The CD spectrum is highly sensitive to the three-dimensional arrangement of chromophores within the molecule. In this case, the relevant chromophores are the ether linkage (C-O-C) and the exocyclic double bond (C=C). The spatial relationship between these groups will dictate the sign and magnitude of the Cotton effects in the CD spectrum.

By comparing the experimental CD spectrum to spectra predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration (e.g., (3aR, 9aS) or (3aS, 9aR)) can be determined. researchgate.net Furthermore, CD spectroscopy is an excellent method for determining the enantiomeric purity of a sample, as the magnitude of the CD signal is directly proportional to the enantiomeric excess.

Table 5: Hypothetical Circular Dichroism Data for an Enantiomer of this compound Illustrative data for one enantiomer.

Wavelength (λmax, nm)Molar Ellipticity (Δε, L·mol⁻¹·cm⁻¹)Chromophore Transition
~210+5.2π → π* (C=C)
~195-3.8n → σ* (C-O-C)

Derivatives and Analogues of Cis 3 Methylenedecahydrocycloocta B Furan: Synthesis and Chemical Reactivity

Synthesis of Functionalized Decahydrocycloocta[b]furan Analogues

The synthesis of functionalized analogues of cis-3-methylenedecahydrocycloocta[b]furan is a challenging endeavor that often requires multi-step sequences and careful control of stereochemistry. While specific literature on the direct functionalization of this parent compound is limited, general strategies for the synthesis of substituted furan (B31954) and polycyclic ether derivatives can provide a foundational approach.

Intramolecular cyclization reactions are a common strategy for constructing the core decahydrocycloocta[b]furan ring system. These reactions could, in principle, be adapted to introduce functionality by using appropriately substituted precursors. For instance, the cyclization of a cyclooctene (B146475) derivative bearing a furan-forming side chain could be a viable route. The substituents on the starting materials would then be incorporated into the final polycyclic product.

Another potential avenue for creating functionalized analogues is through the modification of the existing methylene (B1212753) group. Electrophilic addition reactions to the exocyclic double bond could introduce a variety of functional groups at the C3-methylene position. However, the stereochemical outcome of such additions would need to be carefully controlled to maintain the desired cis relationship or to generate other specific diastereomers.

The table below outlines hypothetical synthetic strategies for functionalized decahydrocycloocta[b]furan analogues based on established organic reactions.

Starting Material Reagent(s) Potential Functionalized Product Reaction Type
Cyclooctenol with a pendant alkyneAcid or metal catalystHydroxylated decahydrocycloocta[b]furanIntramolecular hydroalkoxylation/cyclization
This compound1. O₃, 2. NaBH₄3-(Hydroxymethyl)decahydrocycloocta[b]furanOzonolysis followed by reduction
This compound1. BH₃·THF, 2. H₂O₂, NaOH3-(Hydroxymethyl)decahydrocycloocta[b]furanHydroboration-oxidation
This compoundm-CPBA3-Spiro-epoxydecahydrocycloocta[b]furanEpoxidation

This table presents potential synthetic routes that have not been experimentally verified for this specific compound but are based on known organic transformations.

Reactivity Profiles of Substituted Cis-3-methylenedecahydrocycloocta[b]furans

The reactivity of substituted cis-3-methylenedecahydrocycloocta[b]furans is expected to be dictated by the nature and position of the substituents. Functional groups on the cyclooctane (B165968) ring or modifications of the furan moiety would influence the electronic and steric environment of the molecule, thereby affecting its chemical behavior.

For instance, the presence of electron-withdrawing groups on the cyclooctane ring could render the furan oxygen less nucleophilic and potentially more stable to ring-opening reactions. Conversely, electron-donating groups might enhance the reactivity of the furan ring towards electrophiles.

The exocyclic methylene group is a key reactive site. Its reactions would likely include additions, cycloadditions, and oxidations. The stereochemistry of the decahydrocycloocta[b]furan ring system would play a crucial role in directing the approach of reagents, potentially leading to highly stereoselective transformations.

Exploration of Ring Expansion/Contraction and Rearrangement Reactions within the Polycycle

The fused polycyclic structure of this compound makes it a candidate for a variety of skeletal reorganization reactions. Ring expansion and contraction reactions, as well as other rearrangements, are often driven by the release of ring strain or the formation of a more stable carbocation intermediate. wikipedia.orgnih.govyoutube.comyoutube.com

A common trigger for such rearrangements is the formation of a carbocation adjacent to a strained ring or a bond that can migrate. For example, the protonation of the exocyclic double bond or the generation of a carbocation on the cyclooctane ring could initiate a cascade of bond migrations, leading to ring expansion or contraction. wikipedia.orgyoutube.comyoutube.com

One can envision a scenario where the eight-membered cyclooctane ring undergoes a transannular cyclization or rearrangement, a known phenomenon in medium-sized rings. Similarly, the furan ring could potentially undergo rearrangements, although this is less common for saturated furans compared to their aromatic counterparts.

The table below summarizes potential rearrangement reactions for the decahydrocycloocta[b]furan skeleton.

Reaction Type Triggering Condition Potential Outcome Driving Force
Ring ContractionFormation of a carbocation on the cyclooctane ringFormation of a bicyclo[5.3.0]decane or related systemRelease of ring strain, formation of a more stable carbocation
Ring ExpansionFormation of a carbocation adjacent to the furan ringExpansion to a nine-membered ring systemRelief of strain, thermodynamic stability
Transannular RearrangementAcid catalysis or photolysisFormation of a bridged bicyclic systemProximity of reactive centers across the ring

This table outlines plausible rearrangement pathways based on general principles of organic chemistry. Specific experimental data for this compound is not currently available in the public domain.

Future Directions in Cis 3 Methylenedecahydrocycloocta B Furan Research

Development of Novel and Efficient Synthetic Routes

Key areas of focus could include:

Catalytic Cycloaddition Reactions: Investigating transition-metal-catalyzed [8+2] or other higher-order cycloaddition reactions could provide a direct route to the core cycloocta[b]furan skeleton. The challenge will lie in identifying suitable catalyst systems that can control both regio- and stereoselectivity to favor the cis-fused isomer.

Radical Cyclizations: Exploring radical-mediated cyclization of acyclic precursors containing both the cyclooctane (B165968) and furan (B31954) components could offer a powerful method for constructing the bicyclic system. The generation of a radical at a strategic position could initiate a cascade cyclization to form the desired ring structure.

Ring-Closing Metathesis (RCM): A diene precursor containing the elements of the cyclooctane and furan rings could be subjected to RCM to form the eight-membered ring. Subsequent modifications would be needed to install the methylene (B1212753) group and control the stereochemistry of the ring junction.

A comparison of potential synthetic approaches is summarized in the table below.

Synthetic StrategyPotential AdvantagesPotential Challenges
Catalytic CycloadditionHigh atom economy, potential for enantioselectivity.Identification of suitable catalysts, control of regioselectivity.
Radical CyclizationMild reaction conditions, tolerance of various functional groups.Control of stereoselectivity, potential for undesired side reactions.
Ring-Closing MetathesisWell-established methodology, good functional group tolerance.Synthesis of complex diene precursors, control of cis/trans selectivity.

Exploration of Unprecedented Chemical Transformations

The unique structural features of cis-3-methylenedecahydrocycloocta[b]furan, particularly the exocyclic methylene group and the strained ring system, open the door to exploring novel chemical reactions. Future work should aim to uncover transformations that are unique to this scaffold or that proceed with unexpected selectivity.

Potential areas for investigation include:

Strain-Release Reactions: The inherent ring strain of the cyclooctane ring could be harnessed to drive selective ring-opening or ring-rearrangement reactions. Treatment with specific Lewis acids or transition metal catalysts could lead to novel molecular skeletons.

Selective Functionalization of the Methylene Group: The exocyclic double bond is a prime handle for further chemical modification. Research into diastereoselective epoxidation, dihydroxylation, or cyclopropanation reactions, where the stereochemical outcome is directed by the concave face of the bicyclic system, would be highly valuable.

Transannular Reactions: The proximity of atoms across the eight-membered ring could facilitate transannular reactions, such as hydride shifts or cyclizations, leading to complex polycyclic products.

Integration into Complex Molecular Architectures for Chemical Probes and Advanced Materials Applications

The distinct three-dimensional shape and chemical functionality of this compound make it an attractive building block for incorporation into larger, more complex molecules with specific functions.

Chemical Probes: By attaching fluorescent dyes or affinity tags to the furan scaffold, it may be possible to develop novel chemical probes. The rigid, defined geometry of the core could be exploited to create probes that bind to biological targets with high specificity.

Advanced Materials: Polymerization of the exocyclic methylene group or incorporation of the entire bicyclic unit as a monomer could lead to the creation of new polymers with unique thermal or mechanical properties. The strained nature of the ring system might impart unusual characteristics to the resulting material.

Application AreaRationale for Use of the ScaffoldPotential Research Goal
Chemical ProbesRigid, 3D structure for specific binding.Development of fluorescent probes for cellular imaging.
Advanced MaterialsStrained ring system, polymerizable methylene group.Synthesis of novel polymers with high thermal stability.

Methodological Advancements in Structural and Mechanistic Characterization

A deep understanding of the structure and reactivity of this compound requires the application of advanced analytical and computational techniques. Future research will not only characterize the molecule itself but also the mechanisms of its reactions.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as NOESY and ROESY, will be crucial for unambiguously confirming the cis-stereochemistry of the ring fusion and for determining the conformational preferences of the eight-membered ring in solution.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to predict the lowest energy conformation of the molecule, calculate its spectroscopic properties, and model the transition states of its reactions. This will provide invaluable insight into the factors governing its reactivity and selectivity.

Crystallography: Obtaining a single-crystal X-ray structure would provide definitive proof of the molecule's three-dimensional architecture and solid-state packing. This would serve as a benchmark for validating computational models and solution-state NMR data.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for producing cis-3-methylenedecahydrocycloocta[b]furan, and what challenges arise during purification?

  • Methodological Answer : Synthesis typically involves multi-step cyclization and hydrogenation reactions. For example, furan-based precursors may undergo Diels-Alder reactions followed by catalytic hydrogenation under high pressure (e.g., 50–100 atm H₂ with Pd/C catalysts). Key challenges include controlling stereochemistry and minimizing side reactions from residual unsaturation. Purification often requires repeated column chromatography with gradient elution (e.g., hexane/ethyl acetate) and characterization via GC-MS to confirm purity (>98%) .
  • Data Contradictions : Discrepancies in yield (30–70%) across studies may stem from variations in hydrogenation efficiency or solvent polarity effects on intermediate stability.

Q. How is the structural elucidation of this compound performed, and what spectroscopic techniques are critical?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is pivotal:

  • ¹H NMR : Peaks at δ 1.2–2.5 ppm indicate decalin-like hydrogens, while δ 5.1–5.3 ppm suggests the methylene group adjacent to the furan oxygen.
  • ¹³C NMR : Signals near 110–115 ppm confirm the furan ring.
  • X-ray crystallography resolves stereochemistry, particularly the cis configuration of the methylene group relative to the fused cyclooctane ring .

Q. What are the key stability considerations for storing and handling this compound in laboratory settings?

  • Methodological Answer : The compound is sensitive to light and oxygen due to its strained bicyclic structure. Storage requires amber vials under inert gas (Ar/N₂) at –20°C. Stability tests via TGA/DSC show decomposition onset at 150°C, necessitating avoidance of high-temperature reactions .

Q. Which analytical techniques are most reliable for quantifying impurities in this compound?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 210 nm) resolves impurities <1%. Gas Chromatography (GC) with flame ionization detection is less effective due to the compound’s low volatility .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for this compound derivatives, and what software is validated for this purpose?

  • Methodological Answer : Density Functional Theory (DFT) using Gaussian or ORCA software models transition states for cycloaddition reactions. Basis sets like B3LYP/6-31G(d) balance accuracy and computational cost. Validation involves comparing calculated NMR shifts (<2 ppm deviation) and activation energies (±5 kcal/mol) with experimental data .

Q. What experimental designs mitigate stereochemical ambiguity during the synthesis of this compound analogs?

  • Methodological Answer : Asymmetric catalysis (e.g., chiral oxazaborolidines) enforces stereocontrol. Kinetic resolution via chiral HPLC (Chiralpak AD-H column) separates enantiomers. Isotopic labeling (²H/¹³C) tracks stereochemical outcomes in real-time using in-situ NMR .

Q. How do substituents on the furan ring influence the compound’s reactivity in Diels-Alder reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., –NO₂) on the furan increase dienophile reactivity, reducing reaction time from 24h to 6h. Hammett plots (σ values) correlate substituent effects with rate constants (k). Competitive experiments with maleic anhydride vs. dimethyl acetylenedicarboxylate quantify regioselectivity .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔHf) for this compound?

  • Methodological Answer : Calorimetric validation (e.g., bomb calorimetry) under standardized conditions (25°C, 1 atm) minimizes experimental variance. Meta-analysis of literature data using multivariate regression identifies outliers caused by impurities or calibration errors .

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